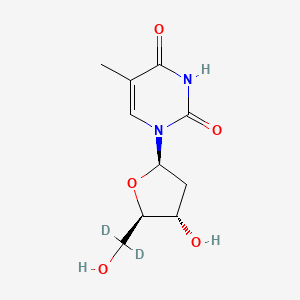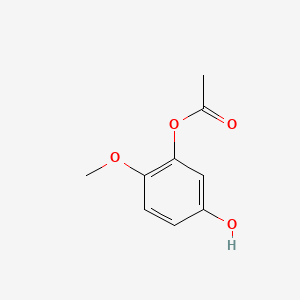
4-Methoxy-1,3-benzenediol 3-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Hydroxy-2-methoxyphenyl acetate” is an organic compound . It is also known as “Vanillin acetate” and has a molecular weight of 194.18 . It is used as an organic building block .
Synthesis Analysis
The synthesis of “5-Hydroxy-2-methoxyphenyl acetate” and its derivatives has been reported in several studies . For instance, one study reported the chemoselective reduction of vanillin acetate using sodium borohydride . Another study reported the design and synthesis of six compounds containing the 2-methoxyphenol moiety core structure .Molecular Structure Analysis
The molecular structure of “5-Hydroxy-2-methoxyphenyl acetate” can be represented by the linear formula: CH3CO2C6H3-4-(CHO)-2-OCH3 . The compound has a solid form and a melting point of 77-79 °C .Physical and Chemical Properties Analysis
“5-Hydroxy-2-methoxyphenyl acetate” is a solid compound with a melting point of 77-79 °C . It has a molecular weight of 194.18 and a linear formula of CH3CO2C6H3-4-(CHO)-2-OCH3 .Applications De Recherche Scientifique
Metabolic Pathways in Rats : Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying metabolites that are structurally related to 5-Hydroxy-2-methoxyphenyl acetate. Their research sheds light on the metabolic pathways operative in rats for similar compounds (Kanamori et al., 2002).
Monoamine Metabolite Analysis : Studies like those by Sjöquist et al. (1973) and Swahn et al. (1976) have developed methods for determining monoamine metabolites in various human body fluids and tissues, utilizing compounds similar to 5-Hydroxy-2-methoxyphenyl acetate. These methods are crucial for understanding neurochemical changes in various physiological and pathological conditions (Sjöquist et al., 1973); (Swahn et al., 1976).
Antimitotic Agents in Cancer Research : Research by Zefirov et al. (2020) on 5-Hydroxymethyl-2-methoxyphenyl adamantane-1-acetate, a structurally related compound, indicates its role in inhibiting cell proliferation and affecting microtubules in cancer cells. This opens avenues for cancer treatment and understanding cell cycle regulation in oncology (Zefirov et al., 2020).
Photophysical and Biological Evaluation : Boscencu et al. (2017) synthesized unsymmetrical meso-tetrasubstituted phenyl porphyrins, including compounds related to 5-Hydroxy-2-methoxyphenyl acetate, for use in cancer photodynamic therapy. Their research highlights the potential of these compounds in theranostic applications for solid tumors (Boscencu et al., 2017).
Environmental Studies : Negreira et al. (2009) utilized a method involving compounds similar to 5-Hydroxy-2-methoxyphenyl acetate for the determination of UV absorbers in environmental water samples. This is vital for assessing the environmental impact of various chemical compounds (Negreira et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, 4-Methoxyphenol, indicates that it may form combustible dust concentrations in air and is harmful if swallowed. It may cause an allergic skin reaction and causes serious eye irritation . It is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes .
Propriétés
IUPAC Name |
(5-hydroxy-2-methoxyphenyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-6(10)13-9-5-7(11)3-4-8(9)12-2/h3-5,11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRTWUHDOCDAJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741116 |
Source


|
| Record name | 5-Hydroxy-2-methoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99179-72-3 |
Source


|
| Record name | 5-Hydroxy-2-methoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B584002.png)
![D-[2-13C]talose](/img/structure/B584003.png)

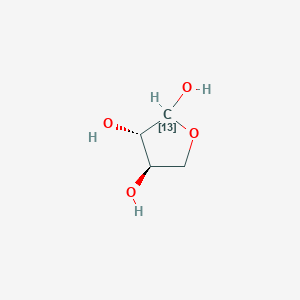
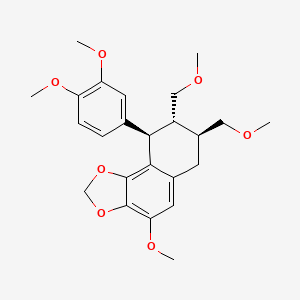
![D-[4-13C]Threose](/img/structure/B584011.png)
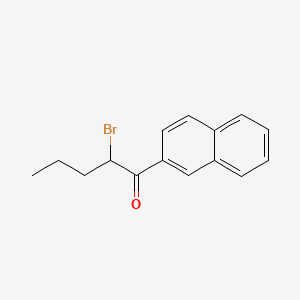
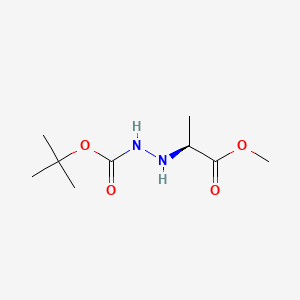
![[3'-13C]Thymidine](/img/structure/B584016.png)


